molecular formula C12H6Cl4N4 B13759654 3,3'-Dichloro(1,1'-biphenyl)-4,4'-bis(diazonium) dichloride CAS No. 49744-39-0

3,3'-Dichloro(1,1'-biphenyl)-4,4'-bis(diazonium) dichloride

Cat. No.: B13759654
CAS No.: 49744-39-0
M. Wt: 348.0 g/mol
InChI Key: PMBWKJDBKHIXQH-UHFFFAOYSA-L
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Description

3,3’-Dichloro(1,1’-biphenyl)-4,4’-bis(diazonium) dichloride is a diazonium salt derived from 3,3’-dichloro-4,4’-diaminobiphenyl. This compound is known for its applications in organic synthesis, particularly in the preparation of azo dyes and pigments. The presence of diazonium groups makes it highly reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dichloro(1,1’-biphenyl)-4,4’-bis(diazonium) dichloride typically involves the diazotization of 3,3’-dichloro-4,4’-diaminobiphenyl. The process can be summarized as follows:

    Starting Material: 3,3’-dichloro-4,4’-diaminobiphenyl.

    Diazotization: The diamine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.

Industrial Production Methods

In an industrial setting, the diazotization process is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to prevent decomposition of the diazonium salt, which is sensitive to temperature and pH.

Chemical Reactions Analysis

Types of Reactions

3,3’-Dichloro(1,1’-biphenyl)-4,4’-bis(diazonium) dichloride undergoes several types of reactions, including:

    Coupling Reactions: It reacts with phenols and aromatic amines to form azo compounds.

    Substitution Reactions: The diazonium groups can be replaced by other nucleophiles such as halides, cyanides, and hydroxides.

Common Reagents and Conditions

    Coupling Reactions: Typically carried out in an alkaline medium using sodium hydroxide or sodium carbonate.

    Substitution Reactions: Conducted in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.

Major Products

    Azo Dyes: Formed by coupling with phenols or aromatic amines.

    Substituted Biphenyls: Formed by substitution reactions with various nucleophiles.

Scientific Research Applications

Introduction to 3,3'-Dichloro(1,1'-biphenyl)-4,4'-bis(diazonium) dichloride

This compound is a diazonium salt that serves as an important intermediate in organic synthesis and the production of various dyes and pigments. Its unique chemical structure allows it to participate in various reactions that are crucial for the development of colorants and other chemical compounds.

Dye Production

This compound is primarily utilized in the synthesis of diarylide yellow pigments. These pigments are extensively used in various applications including:

  • Printing Inks: The compound is a precursor to several yellow pigments such as Pigment Yellow 12 and Pigment Yellow 14, which are used in printing inks due to their vibrant color and stability.
  • Plastics and Coatings: The pigments derived from this compound are incorporated into plastics and coatings to provide color and improve aesthetic properties.

Organic Synthesis

The compound acts as a versatile intermediate in organic synthesis. Its diazonium groups allow for electrophilic substitution reactions, making it valuable for:

  • Functionalization of Aromatic Compounds: It can introduce various functional groups onto aromatic rings through coupling reactions.
  • Synthesis of Advanced Materials: Used in the production of complex organic molecules for pharmaceuticals and agrochemicals.

Research Applications

In academic research, this compound is studied for its potential applications in:

  • Material Science: Investigating its properties for developing new materials with specific characteristics.
  • Environmental Chemistry: Studying its degradation products and environmental impact due to its carcinogenic potential.

Safety and Environmental Concerns

This compound is associated with significant health risks. It is considered a carcinogen, particularly linked to bladder cancer due to its structural similarity to benzidine. Proper handling protocols must be established to minimize exposure.

Case Study 1: Production of Diarylide Pigments

A study conducted on the synthesis of Pigment Yellow 14 highlighted the use of this compound as a key intermediate. The process involved diazotization followed by coupling with acetoacetylaminobenzene derivatives. The resulting pigment exhibited excellent lightfastness and stability under various environmental conditions.

Case Study 2: Environmental Impact Assessment

Research examining the environmental degradation of dyes produced from this compound revealed that aqueous solutions degrade under UV light exposure, leading to the formation of less harmful monochloro derivatives. This finding emphasizes the importance of understanding the environmental fate of synthetic dyes.

Mechanism of Action

The mechanism of action of 3,3’-Dichloro(1,1’-biphenyl)-4,4’-bis(diazonium) dichloride involves the formation of reactive intermediates that can undergo coupling or substitution reactions. The diazonium groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic applications to form new carbon-nitrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Dichloro-4,4’-diaminobiphenyl: The precursor to the diazonium salt.

    4,4’-Diaminodiphenylmethane: Another diamine used in similar applications.

    3,3’-Dimethyl-4,4’-diaminodiphenylmethane: Used as a curing agent in polymer production.

Uniqueness

3,3’-Dichloro(1,1’-biphenyl)-4,4’-bis(diazonium) dichloride is unique due to the presence of both diazonium and chloro groups, which enhance its reactivity and versatility in synthetic applications. The chloro groups also influence the electronic properties of the compound, making it distinct from other diazonium salts.

Biological Activity

3,3'-Dichloro(1,1'-biphenyl)-4,4'-bis(diazonium) dichloride is a diazonium salt with notable chemical properties and potential biological activities. Understanding its biological activity is essential for evaluating its safety and potential applications in various fields, including pharmaceuticals and materials science.

  • Chemical Formula : C12H6Cl4N4
  • Molecular Weight : 348.014840 g/mol
  • CAS Number : 49744-39-0

This compound is characterized by its two diazonium groups, which are known for their reactivity in various chemical transformations.

Toxicity and Carcinogenicity

This compound is structurally related to other compounds known for their carcinogenic properties. Specifically, it shares similarities with 3,3'-dichlorobenzidine, a compound recognized for its carcinogenic effects in humans. Studies have shown that exposure to such diazonium compounds can lead to an increased incidence of tumors in animal models .

The biological activity of diazonium salts often involves their ability to form reactive intermediates that can interact with cellular macromolecules. This interaction may lead to DNA damage and subsequent mutagenesis. The mechanism typically involves the generation of electrophilic species that can alkylate nucleophilic sites in DNA .

Case Studies

  • Carcinogenicity Studies
    • Research indicates that 3,3'-dichlorobenzidine derivatives exhibit significant carcinogenic potential due to their ability to undergo metabolic activation leading to DNA adduct formation . In vivo studies have demonstrated a correlation between exposure levels and tumor incidence.
  • Catalytic Applications
    • Recent studies have explored the use of diazonium salts as catalysts in organic synthesis. For instance, grafting diazonium salts onto surfaces has shown promise in enhancing catalytic activity for various reactions . Although not directly related to biological activity, these findings suggest potential applications where biological interactions may occur.

Toxicological Data

Study TypeFindings
In Vivo CarcinogenicityIncreased tumor incidence in rodents exposed to similar compounds
DNA InteractionFormation of DNA adducts leading to mutagenesis observed in laboratory settings

Safety and Regulatory Status

Due to its potential toxicity and carcinogenicity, this compound is subject to strict regulations. The European Chemicals Agency (ECHA) has classified this compound under various regulatory frameworks due to its hazardous nature .

Properties

CAS No.

49744-39-0

Molecular Formula

C12H6Cl4N4

Molecular Weight

348.0 g/mol

IUPAC Name

2-chloro-4-(3-chloro-4-diazoniophenyl)benzenediazonium;dichloride

InChI

InChI=1S/C12H6Cl2N4.2ClH/c13-9-5-7(1-3-11(9)17-15)8-2-4-12(18-16)10(14)6-8;;/h1-6H;2*1H/q+2;;/p-2

InChI Key

PMBWKJDBKHIXQH-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)[N+]#N)Cl)Cl)[N+]#N.[Cl-].[Cl-]

Origin of Product

United States

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